molecular formula C57H92O6 B057699 TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) CAS No. 60756-74-3

TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z))

Cat. No. B057699
CAS RN: 60756-74-3
M. Wt: 873.3 g/mol
InChI Key: QTQWNJYEXZLCRR-OWSTVCCQSA-N
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Description

Linolenic acid, a polyunsaturated omega-3 fatty acid, is critical for numerous biological functions and industrial applications. Its triglyceride form, "TG(18:3(6Z,9Z,12Z))", signifies three linolenic acid molecules esterified to a glycerol backbone.

Synthesis Analysis

The synthesis of linolenic acid derivatives involves intricate chemical processes. Eynard et al. (1994) detailed the total synthesis of different geometrical isomers of linolenic acid, highlighting the critical role of the Wittig reaction and the importance of achieving high isomeric and radiochemical purity (Eynard et al., 1994).

Molecular Structure Analysis

The molecular structure of linolenic acid and its derivatives is characterized by the presence of three cis (Z) double bonds, significantly impacting its chemical behavior and physical properties. Techniques such as density functional theory (DFT) are pivotal in accurately predicting these molecules' structural and energetic properties, as discussed by Riley et al. (2007), who assessed various DFT methods for calculating molecular properties of small organic molecules (Riley et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "TG(18:3(6Z,9Z,12Z))" is profoundly influenced by its unsaturated bonds, making it susceptible to oxidation and other reactions. The study by Johnson et al. (2000) on the synthesis and reactivity of different salts provides insights into the complex chemical behavior of such molecules, although not directly related to linolenic acid, showcasing the general principles governing the reactivity of unsaturated systems (Johnson et al., 2000).

Physical Properties Analysis

The physical properties of linolenic acid triglycerides, such as melting and boiling points, solubility, and density, are essential for their application in food, pharmaceuticals, and industrial products. The work by Giridhar and Mahadevan (1992) on the glass transition temperature in the GeInSe system provides an example of how physical properties can be studied, although it focuses on a different material system (Giridhar & Mahadevan, 1992).

Chemical Properties Analysis

Understanding the chemical properties, including acidity/basicity, reactivity with other compounds, and stability, is crucial for harnessing "TG(18:3(6Z,9Z,12Z))" in various applications. Research like that of Mercier and Schrobilgen (1993) on the synthesis and properties of new compounds can provide valuable methodologies for exploring these aspects, though their focus on TcO2F3 highlights the broad range of chemical properties investigations in the field (Mercier & Schrobilgen, 1993).

Scientific Research Applications

Synthesis and Metabolic Probing

  • Short Synthesis for Biosynthetic Studies : A short synthesis of 6Z,9Z,12Z,15-hexadecatetraenoic acid, found in marine and fresh water diatoms, has been developed for biosynthetic studies. This synthesis technique is useful for generating labeled fatty acids for cell studies, highlighting its application in understanding biochemical processes in marine algae (Pohnert, Adolph, & Wichard, 2004).

Role in Chemical Defense and Communication

  • Sex Pheromones in Moths : Compounds like (6Z,9Z,12Z)-6,9,12-Octadecatriene have been identified as sex pheromones in certain moths, demonstrating the role of these compounds in insect communication and mating behaviors (Yamakawa et al., 2009).

Lipid Analysis and Characterization

  • Mass Spectrometry for Polar Lipids : A mass spectrometry method has been applied to identify polar lipids in microalgae, including species like 6Z,9Z-18:2/6Z,9Z,12Z-18:3PC. This shows the application of advanced analytical techniques in lipidomics, particularly in studying microalgae (Oradu & Cooks, 2012).

NMR Studies

  • 13C-NMR Analysis : 13C-NMR spectroscopy has been used to study triacylglycerols containing polyunsaturated fatty acids like 18:3(9Z,12Z,15Z). This illustrates the application of NMR in detailed structural analysis of complex lipids (Jie & Lam, 1995).

Bioactive Compound Research

  • Identification of Bioactive Lipids : New polyunsaturated amino ketones, including compounds with structures similar to 6Z,9Z,12Z,15Z-tetraenoic acid, have been identified in marine sponges, highlighting the exploration of marine organisms for bioactive compounds (Sun et al., 2010).

Future Directions

Research into triglycerides and other lipids continues to be an active area of study, with potential applications in areas such as nutrition, medicine, and biofuels .

properties

IUPAC Name

2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,54H,4-15,22-24,31-33,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWNJYEXZLCRR-OWSTVCCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0053069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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